Fenoprop

Description

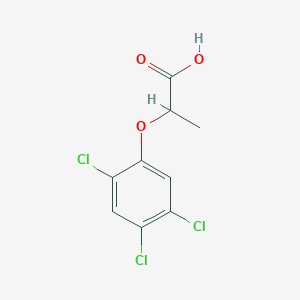

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSWBLPERHFHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O3 | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2818-16-8 (potassium salt), 37913-89-6 (hydrochloride salt) | |

| Record name | Fenoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021387 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999), White solid; [HSDB] Faintly brown powder; [MSDSonline] | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 300 °F at 0.5 mmHg (USCG, 1999) | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

/2,4,5-TP's/ acidic forming amine & alkali-metal salts which are sol in water, acetone, lower alcohol; insol in aromatic & chlorinated hydrocarbons & most non-polar organic solvents. Its lower alkyl esters are slightly volatile .... They are sparingly sol in water; very sol in most organic solvents., 0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol, In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C), In water, 71 mg/L at 25 °C | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2085 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2085 at 20 °C, BULK DENSITY: 27.4 LB/CU FT | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000997 [mmHg] | |

| Record name | Fenoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

It was concluded at Stockholm Conference, Feb 7-9, 1977, that the only dioxin found in phenoxy acid herbicides which is of environmental concern is TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/; it is found in 2,4,5-T & 2,4,5-TP. /SRP: there are other known toxic chlorinated dioxins and dibenzofurans, also original phenols used in synthesis./ /Phenoxy acid herbicides/, Commercial 2,4,5-TP contains 0.1 ppm or less of highly toxic TCDD /2,3,7,8-Tetrachlorodibenzo-p-dioxin/., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/ | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, WHITE POWDER | |

CAS No. |

93-72-1 | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenoprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2HZL58IS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 to 351 °F (NTP, 1992), 179-181 °C | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical and Contextual Overview of Fenoprop in Herbicide Science

Evolution of Phenoxy Herbicides and Fenoprop's Position

Phenoxy herbicides emerged in the early 1940s and were introduced commercially in 1946, revolutionizing agricultural weed control by offering selective action against broadleaf weeds in grass crops. pestgenie.com.auresearchgate.net These compounds function by mimicking indoleacetic acid (IAA), a natural plant growth hormone, leading to uncontrolled and disruptive growth in susceptible plants. wikipedia.orgwikipedia.orgpestgenie.com.au Early and prominent members of this class include (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org this compound, specifically 2-(2,4,5-trichlorophenoxy)propionic acid, is an analogue of 2,4,5-T, distinguished by the replacement of the acetic acid sidechain with a propionate (B1217596) group. wikipedia.org First reported in 1945, this compound is categorized within the phenoxypropionic acid group of herbicides. wikipedia.orgherts.ac.uk

Regulatory Trajectory and Discontinuation of this compound Usage

This compound saw widespread application as a post-emergence herbicide for controlling woody plants and broadleaf weeds in diverse agricultural and non-crop settings, including rice fields, sugarcane, orchards, established turf, and aquatic areas. wikipedia.orgaquaoxwaterfilters.comherts.ac.uknih.govontosight.ai Despite its effectiveness, the use of this compound faced significant regulatory challenges, primarily due to concerns regarding contamination with highly toxic by-products, notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), during its manufacturing processes. preventcancernow.cachemcess.com

The regulatory trajectory of this compound led to its discontinuation in many regions. The U.S. Environmental Protection Agency (EPA) initiated an emergency action in 1979, banning most uses of the pesticide, and subsequently terminated all registrations for this compound's use in the United States by 1985 and 1986. wikipedia.orgpreventcancernow.caaquaoxwaterfilters.comnih.govmedkoo.com Internationally, this compound was banned for use in Italy in 1970 and was listed as a banned pesticide by Japan under the Rotterdam Convention in December 2001. nih.govpic.int Currently, this compound is considered obsolete, although it may still be available in some countries. herts.ac.uk It is not approved for use in Great Britain or under the European Community Regulation 1107/2009. herts.ac.uk

Table 1: Key Dates in this compound's Regulatory History

| Event | Date |

| First reported/introduced | 1945 |

| Banned for most uses by EPA emergency action | 1979 |

| Banned for use in Italy | 1970 |

| All US registrations cancelled | 1985 |

| Registration cancelled by U.S. EPA | 1986 |

| Banned by Japan (Rotterdam Convention) | December 2001 |

Structural Analogy to Indoleacetic Acid and Other Synthetic Auxins

This compound functions as a synthetic auxin, a class of plant growth regulators that mimic the activity of natural auxins, particularly indoleacetic acid (IAA). wikipedia.orgpreventcancernow.cawikipedia.orgpestgenie.com.auherts.ac.ukontosight.aimdpi.com The herbicidal efficacy of this compound stems from its ability to disrupt normal plant growth and development by interfering with the plant's natural auxin system. ontosight.ai When applied to plants, it induces rapid, uncontrolled cell growth and elongation, ultimately leading to the plant's death. wikipedia.orgwikipedia.orgpestgenie.com.auontosight.ai Other notable synthetic auxins within the phenoxy herbicide family include 2,4-D, MCPA, mecoprop (B166265), and dichlorprop, all of which operate on a similar principle of disrupting plant hormonal balance. wikipedia.org

Stereochemistry of this compound and Enantiomeric Significance

The chemical structure of this compound incorporates a chiral center, which arises from the presence of an additional methyl group within its propionate sidechain. wikipedia.orgwikipedia.org This chirality means that this compound exists in two non-superimposable mirror-image forms, known as enantiomers: (R)-fenoprop and (S)-fenoprop. ontosight.aiontosight.ai The commercially produced compound is typically a racemic mixture, containing equal proportions of both enantiomers. herts.ac.uknih.gov

Research has demonstrated that the useful biological (herbicidal) activity of this compound is predominantly, if not exclusively, attributed to the (2R)-isomer, also referred to as the (+)-form. wikipedia.orgwikipedia.orgontosight.ainatmedlib.uz The (R)-isomer exhibits higher herbicidal activity compared to its (S)-counterpart. ontosight.ai The study of enantiomeric significance in chiral pollutants, such as this compound, is crucial because the individual enantiomers within a racemic mixture can exhibit differential rates of degradation in the environment. One enantiomer may be rapidly degraded, while the other may be more resistant to microbial attack, potentially leading to its accumulation in aquatic or terrestrial ecosystems. oup.comoup.com Furthermore, enantiomers can possess distinct biological activities and toxicological profiles, underscoring the importance of understanding their individual behaviors. oup.commusechem.com

Mechanisms of Action and Phytotoxicological Efficacy of Fenoprop

Elucidation of Auxin Mimicry in Plant Systems

Fenoprop exerts its herbicidal action by mimicking natural auxin hormones, such as indoleacetic acid (IAA), in plants ontosight.aiwikipedia.orgontosight.ai. Auxins are crucial plant hormones that regulate various aspects of plant growth and development, including cell elongation, cell division, and differentiation nih.gov. When this compound is absorbed by plants, it disrupts the normal hormonal balance, leading to uncontrolled and aberrant growth ontosight.aiwikipedia.orgontosight.ai. This interference with the plant's natural auxin system is the primary mechanism by which this compound causes phytotoxicity ontosight.ai.

Molecular Interactions with Plant Hormone Receptors

As a synthetic auxin, this compound interacts with plant hormone receptors. While specific detailed molecular interaction studies for this compound's binding to auxin receptors are not extensively highlighted in the provided search results, the general understanding for phenoxy herbicides like this compound is that they bind to and activate auxin receptors. This binding initiates a cascade of events that ultimately leads to the herbicidal effects by disrupting normal cellular processes that are tightly regulated by endogenous auxins herts.ac.ukontosight.aiontosight.ainih.gov.

Downstream Cellular and Physiological Disruptions Induced by this compound

The mimicry of natural auxins by this compound leads to a series of downstream cellular and physiological disruptions within susceptible plants. These disruptions collectively contribute to the herbicidal effect, culminating in plant death ontosight.aiontosight.aiontosight.ainih.gov.

Uncontrolled Cell Proliferation and Growth Aberrations

One of the primary disruptions induced by this compound is uncontrolled cell proliferation ontosight.aiontosight.aiontosight.ainih.gov. By mimicking auxin, this compound promotes excessive and disorganized cell division and elongation, particularly in meristematic tissues herts.ac.uknih.gov. This leads to abnormal growth patterns, such as stem curl-over and leaf withering, rather than structured development wikipedia.org. This unregulated growth exhausts the plant's resources and disrupts its physiological functions, ultimately leading to mortality ontosight.aiontosight.aiontosight.ai. This compound can also inhibit meristematic activity, decrease stem elongation, and halt leaf and flower initiation ijfans.org.

Specific Responses in Target Broadleaf Weeds and Woody Plants

This compound is a selective herbicide primarily effective against broadleaf weeds and woody plants herts.ac.ukontosight.aiwikipedia.orgherts.ac.ukontosight.ai. It is generally ineffective against grassy weeds isws.org.in. Historically, it was used for controlling woody plants and broadleaf herbaceous weeds in various settings, including rice, bluegrass turf, sugarcane, rangelands, and lawns wikipedia.org. Examples of pests controlled include black medic, chickweed, clover, henbit, spurges, yarrow, arrowhead, pickleweed, bladderwort, and water milfoil herts.ac.uk. Its efficacy against broadleaf weeds is attributed to its auxin-mimicking action, which dicotyledonous (broadleaf) plants are particularly susceptible to, unlike most grasses wikipedia.orgwikipedia.org.

Enantioselective Biological Activity of this compound Isomers

This compound is a chiral molecule, meaning it exists in two enantiomeric forms: the (R)-isomer and the (S)-isomer herts.ac.ukontosight.aiontosight.ai. Research indicates that the biological activity, specifically the herbicidal efficacy, of this compound is enantioselective ontosight.aiwikipedia.orgpsu.edu. The (R)-isomer of this compound exhibits significantly higher herbicidal activity compared to its (S)-counterpart, making it the more potent form of the herbicide ontosight.aiwikipedia.orgpsu.educonicet.gov.arcsic.es. This difference in activity is a common characteristic among arylphenoxypropionate herbicides, where the R-enantiomer is typically the biologically active one psu.educsic.es.

Comparative Analysis of this compound's Mode of Action with Other Phenoxy Herbicides

This compound belongs to the phenoxy herbicide family, which includes other well-known compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) ontosight.aiwikipedia.orgwikipedia.orgwikipedia.org. The fundamental mode of action across this family is consistent: they all act as synthetic auxins, disrupting plant growth and development by interfering with the natural auxin system herts.ac.ukontosight.aiontosight.aiwikipedia.orgwikipedia.org.

While the core mechanism is shared, there can be subtle differences in their specific interactions or spectrum of activity. For instance, 2,4-D also causes uncontrolled growth in broadleaf weeds and is largely ineffective on grasses wikipedia.org. MCPA similarly mimics auxin, leading to uncontrolled growth and death in susceptible dicotyledonous plants, and is absorbed through leaves and translocated to meristems wikipedia.org. The addition of an extra methyl group in this compound's propionate (B1217596) sidechain, compared to 2,4,5-T's acetic acid sidechain, creates the chiral center responsible for its enantioselective activity wikipedia.org.

The following table summarizes the key properties and mode of action for this compound and other related phenoxy herbicides:

| Compound Name | PubChem CID | Chemical Formula | Mode of Action (Primary) | Target Plants (Primary) | Isomerism |

| This compound | 7158 nih.gov | C₉H₇Cl₃O₃ nih.gov | Synthetic auxin, disrupts cell growth and elongation, affects nucleic acid biosynthesis herts.ac.ukontosight.aiontosight.ai | Broadleaf weeds, woody plants herts.ac.ukontosight.aiwikipedia.orgontosight.ai | Chiral (R-isomer more active) herts.ac.ukontosight.aiwikipedia.org |

| 2,4-D | 1486 wikipedia.org | C₈H₆Cl₂O₃ wikipedia.org | Synthetic auxin, causes uncontrolled growth wikipedia.orgnih.govnih.gov | Broadleaf weeds wikipedia.orgnih.gov | Achiral |

| MCPA | 7204 wikipedia.org | C₉H₉ClO₃ wikipedia.org | Synthetic auxin, affects nucleic acid biosynthesis and cell elongation, leads to uncontrolled growth wikipedia.orgherts.ac.uk | Broadleaf weeds wikipedia.org | Achiral |

Metabolism and Biotransformation of Fenoprop

Biotransformation and Toxicokinetics in Mammalian Systems

In mammalian systems, Fenoprop undergoes biotransformation processes primarily aimed at facilitating its elimination from the body. These processes are generally rapid and efficient, preventing significant accumulation.

Absorption: this compound is rapidly absorbed from the gastrointestinal tract in mammalian systems. In humans, peak plasma levels of this compound were observed within two to four hours following oral exposure, indicating rapid absorption. Similarly, in rats, this compound is extensively absorbed. When this compound is administered as an ester, it is rapidly hydrolyzed in the animal gut, leading to quick absorption of the parent acid.

Distribution: Once absorbed, this compound distributes throughout the body. In rats, studies have shown that this compound distributes to various tissues, including the liver, kidneys, brain tissue, perirenal fat, abdominal fat, and muscle tissues. The kidneys and liver generally exhibit the highest distribution ratios for this compound in rats. For chlorophenoxy herbicides in general, significant accumulation in human tissues is not expected due to their rapid elimination.

Excretion: this compound is primarily eliminated from the body through excretion in urine and feces. In a rat study, approximately 94% of administered this compound was excreted within 192 hours post-exposure, with 78% recovered in urine and 16% in feces. In human volunteers, about 80% of the administered this compound was recovered in urine, with less than 3.2% in feces, after 168 hours. While a significant portion is excreted unchanged, this compound can also be conjugated with glucuronic acid or amino acids before excretion in humans. virbac.com A notable aspect of this compound's excretion in rats is the occurrence of enterohepatic circulation, where a significant amount of the excreted compound is reabsorbed. This was evidenced by a more rapid excretion rate in bile duct-cannulated rats compared to those with intact bile ducts. The biological half-lives for chlorophenoxy herbicides in mammals typically range from 10 to 33 hours.

Table 1: this compound Excretion Kinetics in Mammalian Models

| Species | Route of Administration | Timeframe | % Excreted (Urine) | % Excreted (Feces) | Total Excretion | Notes |

| Rat | Oral | 192 hours | 78% | 16% | 94% | Extensively absorbed; significant enterohepatic circulation observed. |

| Human | Oral | 168 hours | ~80% | <3.2% | ~80% | Rapid absorption; excreted unchanged or as glucuronide/amino acid conjugates. |

Conjugation with Glucuronic Acid and Amino Acids

In biological systems, this compound can undergo Phase II metabolic reactions, specifically conjugation with glucuronic acid and amino acids, leading to more water-soluble and excretable forms nih.gov.

Glucuronic Acid Conjugation (Glucuronidation): Glucuronidation is a crucial Phase II metabolic pathway that significantly increases the water solubility of xenobiotics, facilitating their excretion nih.govnih.gov. This process involves the transfer of a glucuronyl moiety from uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a suitable functional group on the xenobiotic, such as hydroxyl, carboxyl, amine, or thiol groups nih.govnih.govwikipedia.org. The reaction is catalyzed by UDP-glucuronyltransferases (UGTs), enzymes primarily found in the liver, but also present in other tissues like the intestines and kidneys nih.govwikipedia.org. For this compound, conjugation with glucuronic acid is a known metabolic route in humans nih.gov.

Amino Acid Conjugation: Amino acid conjugation is another Phase II pathway for xenobiotic carboxylic acids, including this compound nih.govoup.comscispace.com. This reaction involves the formation of an amide or peptide bond between the carboxyl group of the xenobiotic and the amino group of an endogenous amino acid scispace.com. In humans, the primary amino acids involved in this conjugation are glycine, taurine, and glutamine oup.comscispace.com. This process typically occurs in the mitochondria and involves an initial step where the xenobiotic forms an acyl-CoA thioester oup.comnih.gov. This compound has been reported to conjugate with amino acids in humans nih.gov.

Tissue Distribution and Accumulation Patterns

Studies on the tissue distribution of this compound in animals provide insights into its pharmacokinetic behavior. In a rat study, this compound was found to distribute across various tissues, including the liver, kidneys, brain tissue, perirenal fat, abdominal fat, and muscle tissues nih.gov. Among these, the kidneys and liver exhibited the highest distribution ratios of this compound nih.gov. When this compound is administered as an ester, it undergoes rapid hydrolysis in the animal gut, followed by swift absorption into the systemic circulation nih.gov. Despite its distribution, accumulation of this compound in human tissues is not expected nih.gov.

Microbial Degradation and Environmental Biotransformation Pathways

In the environment, biodegradation is the primary mechanism for the elimination of chlorophenoxy herbicides, including this compound wikipedia.org. Other processes such as photolysis and hydrolysis also contribute to its removal wikipedia.org. This compound exhibits strong adsorption to soils and undergoes biodegradation in these matrices uni.lu. However, its leaching, hydrolysis, or evaporation from soil are not typically expected uni.lu. In aquatic environments, this compound biodegrades slowly and strongly adsorbs to sediment, where the degradation process also proceeds slowly uni.lu.

Hydrolytic degradation plays a role in the environmental fate of this compound, particularly for its ester forms. In basic aquatic conditions, this compound esters are hydrolyzed to their anionic forms wikipedia.org. Conversely, in acidic waters, photodegradation or vaporization tends to be the predominant removal pathways wikipedia.org. The primary degradation product identified for this compound is 2,4,5-trichlorophenol (B144370) wikipedia.orguni.lu. While specific rates of biodegradation in water for this compound are noted as slow, the general principle of hydrolysis is significant for phenoxy compounds. For instance, in studies with the related chiral herbicide fenoxaprop-ethyl, hydrolysis was identified as the main degradation pathway in sediment, with degradation rates increasing with higher water content massbank.eufishersci.co.uk.

This compound is a chiral compound, meaning it exists as two non-superimposable mirror-image forms, R- and S-enantiomers nih.govfishersci.ca. Microorganisms in the environment can exhibit enantioselective degradation, meaning they preferentially degrade one enantiomer over the other fishersci.atnih.govnih.govfishersci.ca. This enantioselectivity can lead to changes in the enantiomeric ratio of the compound in the environment and potentially the accumulation of the more recalcitrant enantiomer nih.gov.

Research on the aerobic biodegradation of racemic this compound by activated sludge revealed distinct degradation patterns for its enantiomers. After 47 days of aerobic incubation, the concentration of the (S)-enantiomer remained nearly unchanged, while the concentration of the (R)-enantiomer decreased by approximately 40% oup.comnih.govoup.com. This indicates that the (R)-enantiomer of this compound is preferentially degraded by microorganisms in activated sludge, making the (S)-enantiomer more persistent in such environments oup.comnih.govoup.com. This behavior contrasts with some other phenoxyalkanoic acid herbicides, such as mecoprop (B166265) and dichlorprop, where the (S)-enantiomers were preferentially degraded by activated sludge scispace.comfishersci.atnih.govnih.gov. The observed differences in degradation rates and lag phases for individual enantiomers highlight the compound-specific nature of microbial enantioselectivity and its potential to lead to the accumulation of the more resistant enantiomer in aquatic and terrestrial ecosystems nih.govoup.com.

Table 1: Enantiomeric Degradation of this compound by Activated Sludge

| Enantiomer | Change in Concentration (after 47 days) | Persistence |

| (R)-Fenoprop | Decreased by ~40% oup.comnih.govoup.com | Less Persistent |

| (S)-Fenoprop | Nearly unchanged oup.comnih.govoup.com | More Persistent |

The primary environmental degradation product identified for this compound is 2,4,5-trichlorophenol wikipedia.orguni.lu. This compound results from the breakdown of the this compound molecule in the environment.

Environmental Fate and Transport of Fenoprop

Soil Environmental Dynamics and Adsorption/Desorption Processes

Fenoprop's behavior in soil is primarily governed by adsorption and desorption processes, which dictate its mobility and potential for environmental distribution. Based on its physicochemical properties, this compound is expected to have slight to high mobility in soil. This is supported by reported Koc (organic carbon-water (B12546825) partition coefficient) values of 74 and 107. The compound has a pKa of 2.84, indicating that it exists almost entirely in its anionic form in the environment. Anions generally exhibit weaker adsorption to soils containing organic carbon and clay compared to their neutral counterparts. Despite this, this compound has been observed to adsorb strongly to soil. The dynamics of adsorption and desorption are characterized by an initial rapid phase, followed by a significantly slower approach to equilibrium, with desorption typically being slower than sorption.

Table 1: this compound Soil Adsorption Properties

| Property | Value | Reference |

| Koc Values | 74, 107 | |

| Environmental Form | Anion | |

| Adsorption Strength | Strong |

This compound is expected to exhibit high mobility in soil, a characteristic influenced by its Koc values. While some sources indicate it is not expected to leach significantly to groundwater fishersci.ca, other research suggests it has only marginal potential for groundwater leaching. However, this compound can migrate in sandy soils. The leaching potential, which refers to the downward movement of herbicides through the soil matrix with soil water, is influenced by the herbicide's physicochemical properties, soil characteristics, and climatic conditions.

Aquatic Environmental Behavior

When released into aquatic environments, this compound's behavior involves interactions with water and sediment, as well as degradation processes. This compound is generally not expected to adsorb strongly to suspended solids and sediment, based on its Koc values. However, it has also been reported to adsorb strongly to sediment. nih.gov

Biodegradation is a primary route for the elimination of chlorophenoxy herbicides like this compound from the environment. In fresh water, no biodegradation of this compound was observed after 50 days of incubation, suggesting that it is not a significant environmental fate process in water. If released into water, this compound is expected to biodegrade slowly and adsorb strongly to sediment, where slow biodegradation can occur. nih.gov

Reported biodegradation half-lives for this compound in soil show considerable variability depending on soil type, ranging from 8 to 290 days, and from 12 to 17 days for prairie soils. nih.gov Other reported half-lives in soil are in the range of 8–17 days, extending up to 3–4 months. In aquatic systems, this compound was essentially cleared from three Louisiana ponds within five weeks of treatment.

Table 2: this compound Degradation Half-lives

| Environmental Compartment | Half-life Range | Reference |

| Soil (Biodegradation) | 8-290 days | |

| Soil (Biodegradation) | 12-17 days | nih.gov |

| Soil (Biodegradation) | 8-17 days to 3-4 months | |

| Fresh Water (Biodegradation) | >50 days (negligible) | |

| Ponds (Overall Clearance) | ~5 weeks |

Volatilization of this compound from moist soil surfaces and water surfaces is not expected to be an important fate process due to its low vapor pressure and its tendency to exist in anionic form, which does not volatilize. nih.gov A low Henry's Law constant further indicates a minimal tendency for this compound to escape from aqueous solutions.

Despite low volatilization, this compound can be transported through hydrological pathways. Atmospheric transport, involving both long-range transport and application drift, can be a dominant pathway for herbicides, leading to their presence in surface waters even in the absence of direct runoff. Highest concentrations of herbicides in drinking water have been associated with runoff events from localized rainfall. Pesticides can reach surface waters during runoff events, and their transport from agricultural fields to neighboring surface water bodies can be facilitated along surface and shallow subsurface flow paths. Additionally, groundwater discharge can act as a mechanism for transporting contaminants into oceans and streams.

Photodegradation Kinetics and Products in Surface Waters

This compound has been shown to degrade when exposed to ultraviolet (UV) light. In surface waters, it may be subject to photooxidation, particularly near the water's surface. nih.gov In acidic waters, photodegradation can be the predominant degradation pathway. In shallow and highly insolated waters, phenoxy acids like this compound can be decomposed mainly by photodegradation, with the efficiency determined by the compound's form.

In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is 35 hours, or a relatively short 6.3 hours when reacting strongly with photochemically produced hydroxyl ions. The primary degradation product of this compound is 2,4,5-trichlorophenol (B144370).

Table 3: this compound Photodegradation Kinetics

| Environmental Compartment | Degradation Pathway | Half-life | Reference |

| Air (Vapor-phase) | Reaction with hydroxyl radicals | 35 hours | |

| Air (Vapor-phase) | Reaction with hydroxyl ions | 6.3 hours | |

| Surface Waters | Photodegradation/Photooxidation | Not specified | nih.gov |

Bioconcentration Potential in Aquatic Organisms

The bioconcentration potential of this compound in aquatic organisms is considered moderate. An estimated Bioconcentration Factor (BCF) of 58 has been reported for fish in flowing water. nih.gov This BCF value suggests that this compound is not expected to bioconcentrate significantly in aquatic organisms. nih.gov However, concerns regarding its potential for bioaccumulation have been raised. nih.gov

Table 4: this compound Bioconcentration Potential

| Organism Type | Bioconcentration Factor (BCF) | Bioconcentration Potential | Reference |

| Fish (flowing water) | 58 | Moderate | nih.gov |

Ecotoxicological Impact of Fenoprop on Non Target Organisms

Aquatic Ecotoxicity Assessments

Fenoprop is classified as very toxic to aquatic life, with effects that can be long-lasting lgcstandards.comtoxno.com.aulgcstandards.com. Its presence in water bodies poses a significant risk, as it is considered poisonous to fish and plankton lgcstandards.comlgcstandards.com. The solubility of this compound can be enhanced by forming salts, such as the triisopropanolamine (B86542) salt, which facilitates its application as a herbicide and influences its environmental distribution ontosight.ai. While this compound does not hydrolyze in water, it strongly adsorbs to sediment and undergoes slow biodegradation. Photooxidation can occur near the water's surface preventcancernow.ca.

Pesticides like this compound can have unintended consequences on non-target species, including beneficial aquatic plants, animals, and microorganisms ontosight.ai. The persistence and mobility of such chemicals in both soil and water, alongside their potential to leach into groundwater sources, are critical factors in evaluating their environmental risk ontosight.ai.

This compound is categorized as moderately toxic to fish and aquatic invertebrates herts.ac.uk. Detailed acute aquatic toxicity assessments provide specific data:

Table 1: Acute Aquatic Toxicity of this compound

| Organism | Endpoint | Value | Source |

| Daphnia | EC50/48h | 2.4 mg/l | lgcstandards.com |

| Fish | LC50/96h | 14.8 mg/l | lgcstandards.com |

This compound is designated as "Water hazard class 3," indicating it is extremely hazardous for water. It is advised that the product should not reach groundwater, water courses, or sewage systems, even in small quantities, due to the danger it poses to drinking water and its toxicity to fish and plankton lgcstandards.comlgcstandards.com. Research indicates that the toxicity of aquatic organisms to certain chemicals can increase with rising temperatures pops.int. Among freshwater animals, insects have been identified as the most sensitive group, followed by crustaceans, fishes, and amphibians. Daphnids, a type of crustacean, were found to be the most sensitive in 58% of common toxicity tests regulations.gov.

Avian Toxicity and Impacts on Terrestrial Fauna

This compound is generally considered to have low toxicity to birds herts.ac.uk. However, pesticides, in general, have the potential to harm various animals toxno.com.au. For chemically related herbicides such as 2,4-D and 2,4,5-T, concentrations typically encountered in agricultural or forested areas have shown minimal effects on most birds, fish, insects, and soil-dwelling organisms. Any temporary reductions in populations of specific insects or soil organisms are usually followed by rapid recovery forestresearch.gov.uk. It is important to note that this compound's registration was cancelled in some regions partly due to its propensity for contamination with toxic by-products, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), during its manufacturing processes. TCDD is known for its high acute toxicity, ability to cause birth defects, and high persistence, unlike this compound itself preventcancernow.caforestresearch.gov.uk.

Effects on Soil Microorganisms and Ecological Processes

This compound generally exhibits low persistence in soils herts.ac.uk. It strongly adsorbs to soil and biodegrades into 2,4,5-trichlorophenol (B144370), with a reported half-life ranging from 12 to 17 days in sandy and clay soils preventcancernow.ca.

Pesticides, including this compound, can lead to unintended effects on non-target organisms, which encompass beneficial plants, animals, and microorganisms ontosight.ai. The widespread non-target effects of pesticides can alter essential ecosystem processes. Soil microorganisms are crucial decomposers, driving vital processes such as organic matter decomposition and nutrient cycling, which directly impact plant productivity. Therefore, the effects of pesticides on these microorganisms are a significant concern researchgate.net. Studies have shown that herbicide treatments can lead to a decrease in microbial counts and even the elimination of certain microbial species researchgate.net. Conversely, microorganisms play a vital role in the degradation of toxic pollutants within the environment doi.org.

Development of Ecotoxicological Thresholds and Environmental Quality Criteria

Environmental Quality Criteria (EQC) are established as numerical thresholds or narrative statements to ascertain whether environmental quality objectives are being met epa.wa.gov.au. Ecotoxicological data forms the basis for developing these criteria across various environmental compartments, including water, sediment, and soil setac.org. Probabilistic approaches are increasingly favored for the development and application of such environmental quality criteria setac.org. Frameworks like the ANZECC and ARMCANZ (2000) water quality guidelines integrate a risk assessment approach into their derivation and application setac.org.

The derivation of EQC can be achieved through several approaches, including the use of locally developed biological effects data, ecological models, reference sites, or by refining default trigger values to suit local environmental conditions epa.wa.gov.au. A fundamental aspect of ecotoxicological assessment is the identification of ecological properties that require protection and the development of appropriate test endpoints to reflect these properties setac.org. For chiral pesticides, such as this compound which exists in racemic forms, accurate environmental risk assessment necessitates stability and toxicity studies at the enantiomeric level. Furthermore, evaluating mixtures of different chiral pesticides or emerging chiral contaminants is crucial, as they can exhibit synergistic or antagonistic effects in the environment herts.ac.ukmdpi.com. Metabolites of pesticides also require examination for their ecological relevance, involving a comparison of their ecotoxicity with predicted exposure levels dpi.qld.gov.au. If a metabolite demonstrates exposure levels below acceptable ecotoxicological and toxicological thresholds and lacks pesticidal activity, it may be deemed non-relevant for further investigation dpi.qld.gov.au.

Toxicological Profiles and Health Implications of Fenoprop

Mammalian Toxicology Studies

Acute oral exposure to fenoprop has been shown to cause systemic toxicity in mammalian studies. preventcancernow.ca The primary target organs for this compound toxicity have been identified as the liver and kidneys, where the compound tends to distribute most significantly. preventcancernow.ca

Studies in laboratory animals have demonstrated that the liver and kidneys are susceptible to the toxic effects of this compound. preventcancernow.ca In chronic studies, rats exposed to this compound exhibited reduced body weights and increased relative kidney weights. preventcancernow.ca Other studies in rats noted increased kidney weights as a key effect. preventcancernow.ca

Investigations involving beagle dogs revealed liver pathology and effects on blood chemistry. preventcancernow.ca In general, the kidneys and liver show the highest distribution ratios for this compound following exposure. preventcancernow.ca The liver is a primary site for the metabolism of xenobiotics, while the kidneys are crucial for the elimination of these substances and their metabolites, making them vulnerable to toxic injury. nih.gov

Summary of No Observed Adverse Effect Levels (NOAELs) for this compound

| Study Duration | Test Organism | Effect | Endpoint |

|---|---|---|---|

| Sub-chronic | Rats | Hepatic effects | NOAEL: 10 mg/kg/day |

| Sub-chronic | Beagle dogs | Body weight and blood chemistry changes | NOAEL: 13 mg/kg/day |

| Chronic | Rats | Reduced body weight, increased relative kidney weight | NOAEL: 2.6 mg/kg/day |

| Chronic | Rats | Increased kidney weights | NOAEL: 3.18 mg/kg/day |

| Chronic | Beagle | Liver pathology | NOAEL (M): 0.75 mg/kg/day NOAEL (F): 2.5 mg/kg/day |

| Chronic | Beagle | Systemic liver and serum enzyme effects | NOAEL (M): 0.9 mg/kg/day NOAEL (F): 2.6 mg/kg/day |

Data sourced from various mammalian studies. preventcancernow.ca

This compound has been observed to cause developmental and reproductive effects in rodents during dietary feeding studies. preventcancernow.ca In studies with mice, administration of this compound resulted in increased fetal mortality and decreased fetal weight gain. preventcancernow.ca The occurrence of cleft palate in pups was also noted following oral administration. preventcancernow.ca

In rats, maternal effects such as hair loss, loss of appetite, and vaginal bleeding were observed. preventcancernow.ca Fetal effects in rats included cleft palate, retarded bone development (ossification), the presence of extra ribs, microphthalmia (abnormally small eyes), and cardiovascular changes. preventcancernow.ca

Genotoxicity and Mutagenicity Assessments

Genotoxicity studies conducted on this compound have yielded negative results. preventcancernow.ca The compound was found to be not mutagenic in the Ames test, a bacterial reverse mutation assay, both in the presence and absence of a metabolic activation system (S9 microsomal fraction). preventcancernow.ca These findings suggest that this compound does not directly cause mutations in the genetic material of the tested organisms. preventcancernow.canih.gov

Carcinogenicity Evaluations and Classification

The International Agency for Research on Cancer (IARC) has evaluated chlorophenoxy herbicides as a group. This broader category has been classified as Group 2B, indicating they are "possibly carcinogenic to humans." nih.gov This classification is based on limited evidence of carcinogenicity in humans. nih.gov

Comparative Toxicological Response with Related Phenoxy Herbicides

This compound belongs to the family of chlorophenoxyalkanoic acid herbicides, which also includes compounds like 2,4-D, 2,4,5-T, MCPA, and dichlorprop. chemcess.comwikipedia.org These herbicides act by mimicking the plant growth hormone auxin, leading to uncontrolled growth in targeted broadleaf plants. wikipedia.orgwikipedia.org

In terms of acute toxicity, phenoxy herbicides are generally classified as moderately to slightly hazardous. chemcess.com Dogs tend to be more sensitive to these compounds compared to rats, while birds are less susceptible. chemcess.com The acute oral toxicity, measured by the LD50 (the dose required to be lethal to 50% of a test population), varies among these related herbicides.

Comparative Acute Oral LD50 Values of Phenoxy Herbicides in Rats

| Herbicide | Acute Oral LD50 (mg/kg) | WHO Hazard Classification |

|---|---|---|

| 2,4-D | 375 | Class II (Moderately Hazardous) |

| 2,4,5-T | 500 | Class II (Moderately Hazardous) |

| This compound | 650 | Class III (Slightly Hazardous) |

| MCPB | 680 | Class III (Slightly Hazardous) |

| 2,4-DB | 700 | Class III (Slightly Hazardous) |

| MCPA | 700 | Class III (Slightly Hazardous) |

| Dichlorprop | 800 | Class III (Slightly Hazardous) |

| Mecoprop (B166265) | 930 | Class III (Slightly Hazardous) |

Data sourced from World Health Organization (WHO) classifications. chemcess.com

Herbicide Resistance Mechanisms to Fenoprop

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when the herbicide's specific protein target within the plant is altered, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect pesticidestewardship.orgfrontiersin.org. This is often the most common mechanism of herbicide resistance and typically results from specific amino acid substitutions or the overexpression of the target enzyme mdpi.commdpi.com.

Fenoprop, like other aryloxyphenoxypropionate (APP) herbicides, primarily targets Acetyl-CoA Carboxylase (ACCase) usda.govbioline.org.br. ACCase is a crucial enzyme involved in the fatty acid biosynthesis pathway, converting acetyl-CoA to malonyl-CoA frontiersin.orgusda.gov. Mutations in the gene encoding ACCase can lead to an altered enzyme that is less sensitive to inhibition by this compound and other ACCase-inhibiting herbicides mdpi.commdpi.com.

Numerous studies have identified specific amino acid substitutions in the carboxyltransferase (CT) domain of ACCase that confer resistance to ACCase inhibitors. For instance, in Alopecurus japonicus, mutations such as Ile-1781-Leu, Trp-1999-Cys or Leu, Trp-2027-Cys, Ile-2041-Asn, and Asp-2078-Gly have been reported to confer resistance to fenoxaprop-P-ethyl (a related ACCase inhibitor) mdpi.com. In Beckmannia syzigachne, mutations including Ile-1781-Leu, Ile-1781-Val, Ile-2041-Asn, Asp-2078-Gly, and Gly-2096-Ala have been identified as molecular bases for fenoxaprop-P-ethyl resistance bioline.org.br. Similarly, in Echinochloa spp., the Ile1781Leu substitution in the ACCase gene has been found to confer resistance to APP and cyclohexanedione (CHD) families of herbicides mdpi.com.

The table below summarizes some key ACCase mutations associated with resistance to this compound or related ACCase-inhibiting herbicides:

| Amino Acid Position (Weed) | Mutation | Herbicide Class Affected | Weed Species | Source |

| Ile-1781 | Leu/Val | ACCase Inhibitors (APPs, CHDs) | Alopecurus japonicus, Beckmannia syzigachne, Echinochloa spp. | mdpi.combioline.org.brmdpi.com |

| Trp-1999 | Cys/Ser/Leu | ACCase Inhibitors | Alopecurus japonicus, Eleusine indica | mdpi.comnih.gov |

| Trp-2027 | Cys | ACCase Inhibitors | Alopecurus japonicus, Eleusine indica | mdpi.comnih.gov |

| Ile-2041 | Asn/Thr | ACCase Inhibitors (APPs, CHDs) | Alopecurus japonicus, Beckmannia syzigachne, Bromus tectorum | mdpi.combioline.org.brnih.gov |

| Asp-2078 | Gly | ACCase Inhibitors | Alopecurus japonicus, Beckmannia syzigachne, Eleusine indica | mdpi.combioline.org.brnih.govnih.gov |

| Gly-2096 | Ala/Arg | ACCase Inhibitors (APPs, CHDs) | Beckmannia syzigachne, Bromus tectorum | bioline.org.brnih.gov |

Overexpression of the ACCase gene, leading to an increased amount of the target protein, is another less common TSR mechanism that can dilute the herbicide's effect and allow the plant to tolerate higher concentrations mdpi.compesticidestewardship.org.

Non-Target-Site Resistance (NTSR) Pathways

Non-target-site resistance (NTSR) mechanisms are more complex and involve physiological processes that reduce the amount of active herbicide reaching the target site, or modify the herbicide itself mdpi.comfrontiersin.orgnih.gov. NTSR is often polygenic, meaning it is controlled by multiple genes, and can confer resistance to herbicides with different modes of action frontiersin.orgmdpi.comnih.gov.

Enhanced metabolic detoxification is a major component of NTSR mdpi.comnih.gov. This involves the increased activity of enzyme systems that break down or modify herbicide molecules into less toxic forms before they can reach or effectively inhibit their target site mdpi.compesticidestewardship.org. The primary enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) mdpi.commdpi.comnih.govmdpi.com.

Cytochrome P450 Monooxygenases (P450s): P450s are a large family of enzymes involved in various plant metabolic processes, including the detoxification of xenobiotics like herbicides mdpi.comrsb.org.uk. They typically catalyze oxidative reactions (Phase I metabolism) that can deactivate herbicides nih.govresearchgate.net. Studies on Alopecurus japonicus resistant to fenoxaprop-P-ethyl have shown that P450 content is significantly higher in resistant populations after herbicide treatment nih.gov. Specific P450 genes, particularly from the CYP72A and CYP81 subfamilies, have been found to be upregulated in resistant A. japonicus populations, contributing to fenoxaprop-P-ethyl resistance mdpi.comnih.gov. In Amaranthus retroflexus, P450-mediated enhanced herbicide metabolism contributed to multiple resistance to fomesafen (B1673529) and nicosulfuron (B1678754) mdpi.com.

Glutathione S-Transferases (GSTs): GSTs are involved in Phase II metabolism, catalyzing the conjugation of herbicides or their metabolites with glutathione, making them more water-soluble and easier to sequester or excrete mdpi.comnih.govresearchgate.net. In black-grass (Alopecurus myosuroides), enhanced metabolism towards fenoxaprop-P-ethyl (which is acted on by GSTs) has been observed in resistant populations frontiersin.orgunito.it. Increased levels of AmGSTF1, a protein functionally linked to NTSR and enhanced herbicide metabolism, have been strongly correlated with resistance to both ACCase and ALS herbicides in black-grass whiterose.ac.uk.

The combined action of P450s and GSTs can lead to highly efficient herbicide detoxification, conferring significant levels of resistance.

ATP-Binding Cassette (ABC) transporters are membrane proteins that utilize ATP hydrolysis to actively transport various substrates, including hormones, lipids, and xenobiotics (like herbicides and their metabolites), across cellular membranes mdpi.comrsb.org.uk. Their involvement in herbicide resistance, particularly in NTSR, is linked to reduced herbicide uptake, enhanced sequestration, and efflux of herbicides or their detoxified metabolites mdpi.comscielo.br.

In Alopecurus japonicus, an ABC transporter gene (ABCG36) was found to be constitutively overexpressed and upregulated upon fenoxaprop-P-ethyl application in resistant populations, suggesting its role in metabolic resistance mdpi.com. Similarly, in Echinochloa colona, an ABCC8 transporter was shown to actively efflux glyphosate (B1671968) out of plant cells, leading to resistance frontiersin.org. ABC transporters can contribute to resistance by moving herbicides into vacuoles or other compartments where they are sequestered and rendered harmless, or by actively pumping them out of the cell pesticidestewardship.orgscielo.br.

Genetic Basis and Evolution of this compound Resistance

The genetic basis of this compound resistance, like other herbicide resistances, can be either monogenic (controlled by a single gene, often seen in TSR) or polygenic (controlled by multiple genes, typical of NTSR) mdpi.comnih.govnih.gov. The evolution of resistance is driven by intense selection pressure from repeated herbicide applications rsb.org.ukmdpi.com. Genetic mutations naturally occur in weed populations, and those that confer a survival advantage in the presence of this compound become more prevalent over generations rsb.org.uk.

For TSR, specific point mutations in the ACCase gene are the primary genetic basis mdpi.commdpi.com. These mutations can arise de novo or be present at low frequencies in the standing genetic variation of a population before herbicide exposure rsb.org.ukelifesciences.org. Once selected, these resistant alleles can spread through populations via seed dispersal or pollen flow scielo.br.

NTSR, being polygenic, involves the accumulation of multiple resistance-conferring genes, such as those encoding P450s, GSTs, and ABC transporters mdpi.comnih.govfrontiersin.org. The overexpression of these genes, often through changes in gene regulation or gene amplification, leads to enhanced detoxification or altered transport mdpi.comnih.govmdpi.com. The evolution of NTSR can be slower but often results in broader resistance to multiple herbicides mdpi.comnih.gov.

The rate of resistance evolution can be influenced by the fitness cost associated with the resistance trait (i.e., whether the resistant plants are less vigorous in the absence of the herbicide) and the initial frequency of resistant alleles in the population rsb.org.uk.

Cross-Resistance Patterns with Other Herbicide Classes

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, even if they have different chemical structures or modes of action frontiersin.orgresearchgate.net. This is particularly common with NTSR mechanisms, especially enhanced metabolic detoxification, as the enzymes involved can metabolize a range of structurally diverse compounds nih.govfrontiersin.org.

Weeds resistant to this compound (an ACCase inhibitor) due to ACCase target-site mutations often exhibit cross-resistance to other ACCase-inhibiting herbicides, including other aryloxyphenoxypropionates (APPs) and cyclohexanediones (CHDs) mdpi.comnih.govnih.gov. The specific mutation determines the pattern and level of cross-resistance to different ACCase inhibitors. For example, the Ile1781Leu mutation in Echinochloa spp. confers resistance to both APP and CHD families mdpi.com. In Bromus tectorum, the Gly2096Ala mutation resulted in cross-resistance to APPs (fluazifop-P-butyl, quizalofop-P-ethyl) and CHDs (clethodim, sethoxydim), while Ile2041Thr conferred resistance only to APPs nih.gov.

NTSR, particularly P450- and GST-mediated metabolism, can lead to broad cross-resistance patterns, extending beyond ACCase inhibitors to herbicides with entirely different modes of action nih.govfrontiersin.org. For instance, an Eleusine indica biotype with metabolic resistance showed multiple resistance to ACCase inhibitors (metamifop, fenoxaprop-P-ethyl), an acetolactate synthase (ALS) inhibitor (imazethapyr), and a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) nih.gov. This broad-spectrum resistance makes weed management challenging, as rotating herbicide classes may not be effective if the underlying NTSR mechanism confers resistance to multiple chemistries nih.govwhiterose.ac.uk.

Table: Cross-Resistance Patterns based on Resistance Mechanism

| Resistance Mechanism | Typical Cross-Resistance Pattern | Examples of Herbicides/Classes |

| Target-Site Mutation (ACCase) | Within ACCase-inhibiting herbicides (APPs, CHDs) | Fenoxaprop-P-ethyl, Clethodim, Sethoxydim, Fluazifop-P-butyl, Quizalofop-P-ethyl, Pinoxaden |

| Non-Target-Site Resistance (Metabolic Detoxification) | Broad-spectrum, across different herbicide classes and modes of action | ACCase inhibitors, ALS inhibitors, HPPD inhibitors, PPO inhibitors |

Analytical Methodologies for Fenoprop Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of fenoprop analysis, providing the necessary separation from interfering compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, each offering distinct advantages depending on the analytical requirements.

Gas chromatography is a versatile and widely used technique for the analysis of pesticides, including this compound. gentechscientific.com Due to its high separation efficiency and the availability of sensitive detectors, GC is well-suited for identifying and quantifying this compound in complex samples. nih.gov However, because this compound is a chlorophenoxy acid, it is not sufficiently volatile for direct GC analysis and requires a chemical derivatization step to convert it into a more volatile and thermally stable form. bac-lac.gc.canih.gov This is typically achieved by esterification. researchgate.net

A variety of detectors can be paired with GC for this compound analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful combination that provides both high sensitivity and structural information, aiding in definitive compound identification. nih.govresearchgate.net For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be utilized. nih.gov Other detectors like the electron capture detector (ECD) are also highly sensitive to halogenated compounds like this compound. researchgate.net

Optimization of GC methods is critical for achieving the best performance. Key parameters that are often optimized include:

Injection Temperature and Volume: Proper settings ensure the efficient transfer of the derivatized analyte onto the column. mdpi.com

Oven Temperature Program: A carefully controlled temperature gradient is essential for separating the target analyte from other components in the sample. mdpi.com

Carrier Gas Flow Rate: Optimizing the flow of the carrier gas (e.g., helium) ensures good peak shape and resolution. mdpi.com

Detector Settings: For detectors like flame ionization detectors (FID), optimizing the fuel (hydrogen), oxidizer (air), and make-up gas flow rates is crucial for maximizing sensitivity. chromatographyonline.com For splitless injections, the splitless time must be optimized to ensure the complete transfer of the analyte without introducing excessive solvent vapor, which can degrade the peak shape. chromatographyonline.com

Low-pressure gas chromatography (LPGC) is a technique that can significantly reduce analysis times by using shorter, wider-bore columns, which can be beneficial for high-throughput laboratories. nih.gov

High-performance liquid chromatography (HPLC) offers a significant advantage over GC for the analysis of acidic herbicides like this compound as it often does not require a derivatization step. lcms.cz This simplifies the sample preparation process and reduces the potential for analytical errors.

Reversed-phase HPLC is the most common mode used for this compound analysis. researchgate.netnih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Various detectors can be coupled with HPLC for the detection of this compound:

Diode Array Detector (DAD): This detector measures the absorbance of the analyte across a range of UV wavelengths, providing both quantitative data and spectral information that can aid in identification. mdpi.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) provides very high sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices like environmental water samples. bac-lac.gc.calcms.cznih.gov

The performance of an HPLC method is highly dependent on the optimization of several parameters, as detailed in the table below.

| Parameter | Description | Common Settings/Options for this compound Analysis |

|---|---|---|

| Analytical Column | The stationary phase where separation occurs. | Reversed-phase columns, such as C18, are widely used. nih.govmdpi.com |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of acetonitrile or methanol with acidified water (e.g., with formic acid) are common. researchgate.netmdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically around 1 mL/min for standard analytical columns. mdpi.comresearchgate.net |

| Detection Wavelength | The specific UV wavelength used for detection with a DAD. | Chosen based on the maximum absorbance of this compound. |

| Injection Volume | The amount of sample introduced into the system. | Varies depending on the concentration of the analyte and the sensitivity of the method. mdpi.com |

Enantiomer-Specific Analytical Methods for this compound Stereoisomers

This compound is a chiral compound, existing as two enantiomers which may exhibit different biological activities. Therefore, analytical methods that can separate and quantify the individual stereoisomers are essential.

The direct separation of enantiomers is most commonly achieved using high-performance liquid chromatography with a chiral stationary phase (CSP). vt.edueijppr.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

For profens like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. vt.edunih.gov These CSPs, including commercially available columns like Chiralpak AD and Chiralcel OD, can achieve baseline separation of the enantiomers. vt.edu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. eijppr.com

Another class of CSPs that has shown great enantiorecognition capability for chlorophenoxy acid herbicides is based on macrocyclic antibiotics, such as vancomycin. nih.govmdpi.com Nano-liquid chromatography using a vancomycin-modified silica (B1680970) stationary phase has been successfully used to achieve baseline enantiomeric separation of this compound, mecoprop (B166265), and dichlorprop. nih.gov The experimental parameters for such separations are summarized below.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Vancomycin-modified silica particles (5 µm) | nih.gov |

| Mobile Phase | 85% methanol, 5% of 500mM ammonium (B1175870) acetate (B1210297) (pH 4.5), 10% water | nih.gov |

| Enantioselectivity Factor (α) | 1.6 - 1.9 | nih.gov |

| Detection | UV at 195 nm | nih.gov |

Capillary electrophoresis (CE) has emerged as a powerful and versatile technique for chiral separations due to its high efficiency, speed, and low consumption of chiral selectors. ums.edu.mynih.gov In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. nih.gov

Cyclodextrins are the most commonly used chiral selectors for the separation of profen enantiomers, including this compound, by CE. nih.govmdpi.com Specifically, heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin has been identified as an effective choice for the quantitative resolution of several 2-arylpropionic acids. nih.gov Dual cyclodextrin (B1172386) systems have also been employed to simultaneously separate multiple phenoxy acid herbicides. mdpi.com

The separation can be influenced by several factors, including the type and concentration of the cyclodextrin, the pH of the background electrolyte, capillary temperature, and the addition of organic modifiers like methanol. nih.gov Antibiotics, such as vancomycin, can also be used as chiral selectors in the BGE for the enantioseparation of herbicides like this compound. mdpi.com

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, and food requires effective sample preparation to remove interferences and concentrate the analyte. mdpi.com For water samples, solid-phase extraction (SPE) is a commonly used technique. lcms.cznih.gov It involves passing the water sample through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. nih.gov For more complex matrices like soil or food, more rigorous extraction techniques are needed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular approach that involves an extraction with acetonitrile followed by a cleanup step. mdpi.com

As mentioned previously, GC analysis of this compound requires a derivatization step to increase its volatility. bac-lac.gc.ca This typically involves converting the carboxylic acid group into an ester. researchgate.net Various reagents can be used for this purpose, including trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) and t-butyldimethylsilyl N,N-dimethyl carbamate, which form trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters, respectively. nih.gov An alternative to direct derivatization is the indirect method for chiral analysis, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. vt.edunih.gov For example, this compound enantiomers have been derivatized with L-leucinamide hydrochloride to form diastereoisomers that can be separated by reversed-phase HPLC. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) offers high sensitivity and selectivity, making it the preferred technique for the definitive identification and quantification of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for this purpose.